(6-Amino-2-methylpyrimidin-4-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

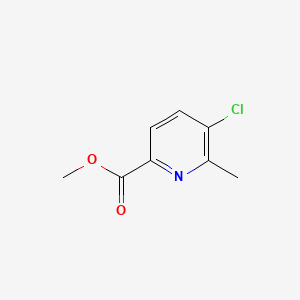

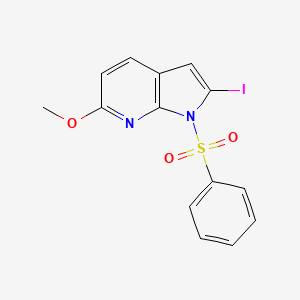

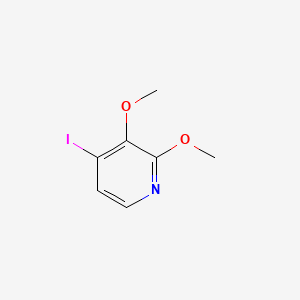

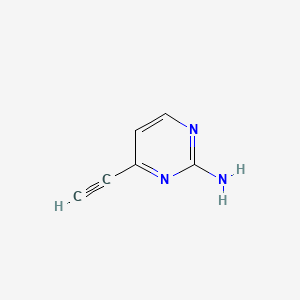

“(6-Amino-2-methylpyrimidin-4-yl)methanol” is a chemical compound with the molecular formula C6H9N3O and a molecular weight of 139.16 . It is used in scientific research due to its complex structure, which allows for diverse applications in various fields.

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The ring is substituted with an amino group at the 6-position, a methyl group at the 2-position, and a methanol group at the 4-position .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 139.16 . More detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Applications De Recherche Scientifique

Methanol as a Marker in Transformer Insulating Oil

Methanol has been identified as a marker for assessing the condition of solid insulation in power transformers. Research shows methanol's presence in transformer field samples correlates with the degradation of insulating paper, making it a valuable indicator for monitoring cellulosic insulation degradation (Jalbert et al., 2019).

Methanol in Energy Production and Storage

Methanol is a focus of research for its potential as a clean-burning fuel and for energy storage applications. Studies have explored methanol synthesis, highlighting its role in renewable energy technologies, including its use in direct methanol fuel cells and as a carrier for hydrogen production (Cybulski, 1994; García et al., 2021).

Methanol in Chemical Synthesis and Industrial Applications

Research has also delved into the use of methanol in various chemical syntheses and industrial applications, such as the production of methyl tert-butyl ether (MTBE), an important gasoline additive. The synthesis processes and catalysts for methanol utilization in these contexts have been extensively reviewed, demonstrating methanol's versatility and economic value in industrial chemistry (Bielański et al., 2003).

Methanol as a Research Focus in Environmental and Biological Studies

Additionally, methanol plays a role in environmental science and biology, with studies examining its biodegradation and its role in the metabolism of various compounds. The environmental impact of methanol and its metabolic pathways in humans and other organisms has been a subject of toxicological studies, underlining its significance in both environmental and health-related research (Pohanka, 2015).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

(6-amino-2-methylpyrimidin-4-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-4-8-5(3-10)2-6(7)9-4/h2,10H,3H2,1H3,(H2,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZWHLZNMTVWOPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,3'-Dimethoxy[1,1'-biphenyl]-4-yl)ethan-1-one](/img/structure/B577644.png)

![[2,4'-Bipyridine]-6-carboxylic acid](/img/structure/B577660.png)